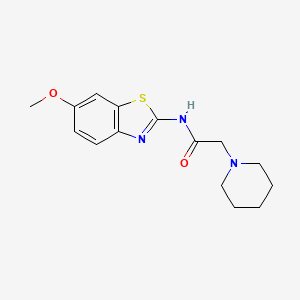![molecular formula C20H22N2O3 B5503007 1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)
1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. The focus on derivatives such as "1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole" stems from their unique structural and chemical characteristics, which can be tailored for specific applications.
Synthesis Analysis
Synthesis of imidazole derivatives often involves multi-step reactions, starting with the formation of core imidazole rings followed by functionalization. For example, Rao et al. (2017) describe a Cu-catalyzed synthesis method for imidazole derivatives, highlighting the broad substrate scope and functional group tolerance of their approach, which could potentially apply to the synthesis of the target compound (Rao, Shaoyu Mai, & Q. Song, 2017).
Molecular Structure Analysis
Structural characterization of imidazole derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed. Nath and Baruah (2012) provide an example of detailed molecular structure analysis through crystal growth and design studies, emphasizing the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure of imidazole-based compounds (Nath & Baruah, 2012).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including cyclocondensation and heterocyclization, to introduce or modify functional groups. Jadhav et al. (2008) discuss the synthesis of novel imidazole derivatives through condensation reactions, illustrating the versatility of these compounds in chemical synthesis (Jadhav, Shaikh, Shingare, & Gill, 2008).
科学的研究の応用
Antioxidant Capacity Assays
The compound's relevance in antioxidant capacity assays is highlighted through its potential interactions with radical species. Antioxidant assays, like the ABTS/PP decolorization assay, utilize specific reaction pathways to evaluate antioxidant capacities. Some antioxidants can form coupling adducts with radical cations, indicating that the molecule could participate in or influence these assays, potentially through specific interactions or contributions to the antioxidant capacity of a system. The detailed mechanisms and the compound's specific role require further investigation to understand its contributions fully (Ilyasov et al., 2020).
Antimicrobial Activities
Imidazole derivatives, including compounds with complex structures like 1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole, have been extensively explored for their antimicrobial properties. These compounds are crucial in pharmaceutical industries for manufacturing antifungal drugs. The role of imidazole and its derivatives in combating microbial resistance is of significant interest, indicating that our compound could contribute to developing new antimicrobial agents or enhancing the efficacy of existing ones. Further research into synthesizing imidazole derivatives and evaluating their microbial inhibitory capabilities is recommended to address the emergence of resistant microbial strains (American Journal of IT and Applied Sciences Research, 2022).
Synthetic Routes and Applications in Sensing
The structural complexity of 1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole suggests its potential utility in the synthesis of compounds for sensing applications. Oxadiazoles and similar heterocyclic compounds have been noted for their ease of synthesis and the possibility of linking π-conjugated groups, making them suitable for developing fluorescent frameworks and chemosensors. Given the presence of imidazole and biphenyl moieties, this compound could serve as a starting point for creating sensors, especially for metal ions, leveraging its potential coordination sites and photoluminescent properties (Sharma et al., 2022).
Corrosion Inhibition
Imidazoline and its derivatives, which share a structural similarity with imidazole, are known for their effectiveness as corrosion inhibitors. This suggests that 1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole could potentially be explored for corrosion inhibition applications, particularly in the petroleum industry. The compound's structure, featuring an imidazole ring, may contribute to its adsorption on metal surfaces and form a protective layer against corrosion. Further research could elucidate its effectiveness and mechanism of action in corrosion inhibition (Sriplai & Sombatmankhong, 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[2-(2,3-dimethoxy-5-methylphenyl)phenoxy]ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-12-17(20(24-3)19(13-15)23-2)16-6-4-5-7-18(16)25-11-10-22-9-8-21-14-22/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDXZAMYYLUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC=CC=C2OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)


![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

